1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 347331-67-3
Cat. No.: VC2496524
Molecular Formula: C13H11Cl2NO
Molecular Weight: 268.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 347331-67-3 |
|---|---|
| Molecular Formula | C13H11Cl2NO |
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3 |
| Standard InChI Key | KVBRPHMQEKHDLF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O |
| Canonical SMILES | CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O |
Introduction
Chemical Identity and Physical Properties
1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is characterized by specific molecular identifiers and physical properties that define its chemical behavior and potential applications. The compound is identified through various standardized systems used in chemical databases and research.
Chemical Identifiers
The compound can be identified through various standardized nomenclature systems as detailed in the table below:
| Property | Value |
|---|---|
| CAS Number | 347331-67-3 |
| PubChem CID | 1121681 |
| Molecular Formula | C₁₃H₁₁Cl₂NO |
| Molecular Weight | 268.13 g/mol |
| IUPAC Name | 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde |
| InChI | InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3 |
| InChIKey | KVBRPHMQEKHDLF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O |
The compound contains a pyrrole ring (a five-membered heterocyclic ring containing one nitrogen atom) with specific substitutions: a 3,5-dichlorophenyl group attached to the nitrogen atom, methyl groups at positions 2 and 5 of the pyrrole ring, and a carbaldehyde (CHO) group at position 3 .
Physical Properties
While specific experimental data on physical properties for this exact compound is limited in the available literature, some properties can be inferred based on its structural characteristics:
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Appearance: Likely a solid at room temperature, as are most similar pyrrole derivatives
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Solubility: Probably soluble in organic solvents like dichloromethane, chloroform, and DMSO
Chemical Structure and Characteristics
Understanding the chemical structure of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde provides insights into its reactivity patterns, physical properties, and potential applications in various fields.
Structural Components
The compound consists of three main structural components that contribute to its chemical behavior:
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Pyrrole core: A five-membered aromatic heterocycle containing one nitrogen atom
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3,5-dichlorophenyl group: Attached to the nitrogen of the pyrrole ring
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Functional groups: Two methyl substituents at positions 2 and 5 of the pyrrole ring, and a carbaldehyde group at position 3
This combination of structural elements creates a molecule with unique electron distribution and reactivity patterns. The pyrrole core provides aromaticity, while the carbaldehyde group offers a reactive site for various chemical transformations. The 3,5-dichlorophenyl group introduces halogen atoms that can influence the compound's biological activity and physical properties .
Electron Distribution and Reactivity
The electronic structure of this compound is influenced by the electron-withdrawing nature of the carbaldehyde group and chlorine atoms, balanced against the electron-donating tendency of the methyl groups. This distribution affects:
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The reactivity of the carbaldehyde group toward nucleophiles
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The basicity of the pyrrole nitrogen
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The molecule's dipole moment and intermolecular interactions
The carbaldehyde group at position 3 of the pyrrole ring is particularly significant as it provides a reactive center for condensation reactions, reductions, and other transformations commonly used in organic synthesis.
Synthesis Methods
The synthesis of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step procedures that require careful control of reaction conditions and purification techniques.
Purification and Characterization
After synthesis, the compound requires purification, typically through:
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Column chromatography
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Recrystallization
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Other standard purification techniques for organic compounds
Characterization is typically performed using:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass spectrometry
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Infrared spectroscopy
Related Compounds
Several structurally related compounds have been reported in the literature and commercial chemical databases, differing primarily in the position of substituents or the nature of the functional groups.
Structural Analogs
Notable structural analogs include:
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1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: An isomer with the chlorine atoms at positions 2 and 3 of the phenyl ring instead of 3 and 5
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1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Another isomer with chlorine atoms at positions 2 and 4 of the phenyl ring
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1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole: The same structure without the carbaldehyde group at position 3
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1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde: A related compound with the carbaldehyde group at position 2 instead of 3, and without the methyl substituents
These structural variations can significantly affect the physical properties, reactivity patterns, and potential biological activities of the compounds.
Functional Derivatives
Potential functional derivatives that could be synthesized from 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:
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Alcohols: Through reduction of the carbaldehyde group
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Carboxylic acids: Through oxidation of the carbaldehyde
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Imines: Through condensation with primary amines
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Hydrazones: Through reaction with hydrazine derivatives
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Extended conjugated systems: Through aldol-type condensations
These derivatives would expand the chemical space around this core structure and potentially lead to compounds with diverse properties and applications.
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